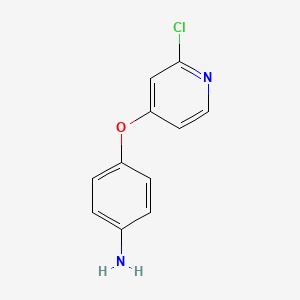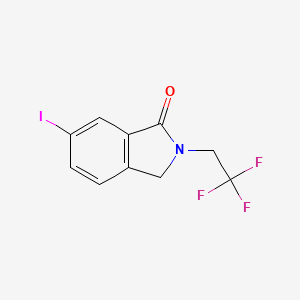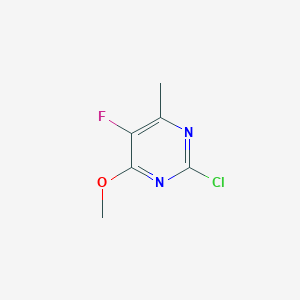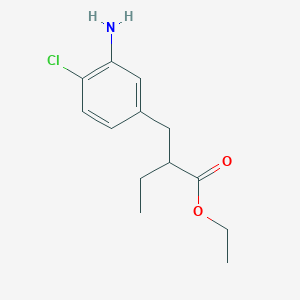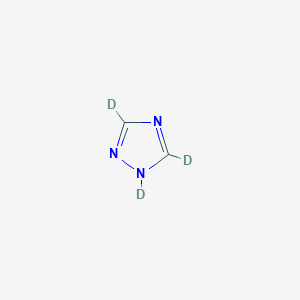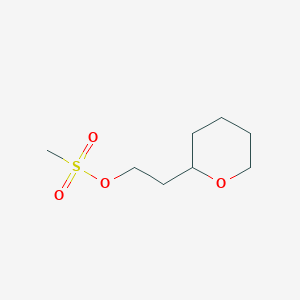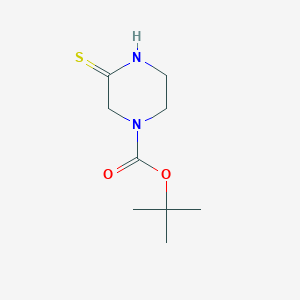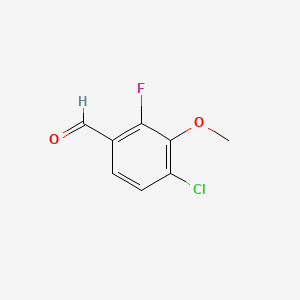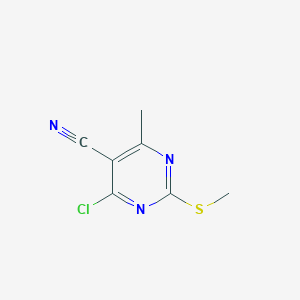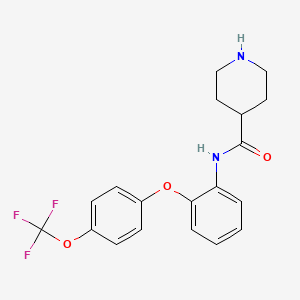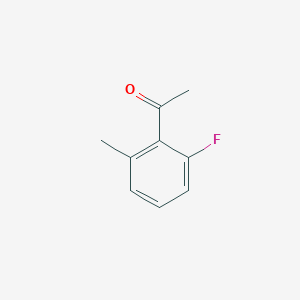
1-(2-Fluoro-6-methylphenyl)ethanone
Übersicht
Beschreibung
“1-(2-Fluoro-6-methylphenyl)ethanone” is an organic compound with the chemical formula C9H9FO. It has a molecular weight of 152.17 . It is also known as “2-Fluoro-6’-methylacetophenone” or "2F-6’AP".
Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-6-methylphenyl)ethanone” consists of a benzene ring with a fluoro group and a methyl group at the 2nd and 6th positions respectively . Attached to the benzene ring is an ethanone group .Physical And Chemical Properties Analysis
“1-(2-Fluoro-6-methylphenyl)ethanone” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have been focusing on the synthesis and characterization of novel derivatives and compounds involving 1-(2-Fluoro-6-methylphenyl)ethanone or similar structures. These efforts include the development of novel ethanone derivatives with potential cytotoxic properties against various carcinoma cell lines, including HeLa, HepG2, and Caco-2. Notably, some derivatives have shown good cytotoxicity, particularly against the Caco-2 cell line, highlighting their potential for further pharmaceutical applications (Adimule, Medapa, Kumar, & Rao, 2014).
Antimicrobial and Antifungal Activities
Another area of application is the evaluation of antimicrobial and antifungal activities. Various synthesized compounds based on fluorophenyl ethanone structures have been tested for their antibacterial and antifungal properties against a variety of strains. Some compounds have demonstrated activities comparable or slightly better than conventional medicinal standards, such as chloramphenicol, cefoperazone, and amphotericin B, indicating their potential as new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Theoretical Chemistry and Molecular Docking Studies
Theoretical chemistry studies, including quantum chemical calculations and molecular docking, have been performed to predict the properties and biological activities of compounds containing the 1-(2-Fluoro-6-methylphenyl)ethanone moiety or its derivatives. These studies help in understanding the molecular geometry, vibrational frequencies, and electronic properties, contributing to the design of compounds with desired biological activities. For instance, molecular docking studies have been utilized to explore the potential inhibitory activity against specific protein targets, suggesting applications in developing anti-neoplastic agents (Mary et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with benzophenone, indole, and benzimidazole moieties have been used in the development of new antibacterial agents .
Mode of Action
It is known that similar compounds have been used to develop new antibacterial agents that have a different mechanism of action from traditional antibiotics .
Result of Action
Similar compounds have shown potential as antibacterial agents .
Eigenschaften
IUPAC Name |
1-(2-fluoro-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXIAUBZJZDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)

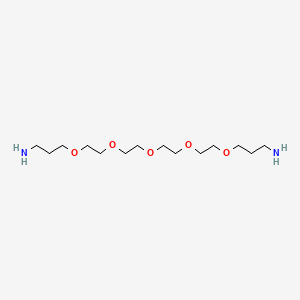
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
